1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid
Description
Chemical Structure: The compound features a cyclopropane ring substituted with a carboxylic acid group and a para-substituted phenyl group bearing a tert-butoxycarbonylamino (Boc) moiety (CAS 1314778-71-6, InChIKey: YQFVRQRUIKFSJF-UHFFFAOYSA-N) . This structure combines the steric bulk of the Boc group with the electronic effects of the cyclopropane-carboxylic acid core.
Applications: Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging the Boc group’s protective role for amines. Its analogs are documented in pesticide formulations (e.g., cyclanilide derivatives) .
Properties
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11-6-4-10(5-7-11)15(8-9-15)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFVRQRUIKFSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the phenyl group, followed by the introduction of the cyclopropane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
Key Observations :
- Hydrophobicity : The Boc group in the target compound reduces aqueous solubility compared to hydroxyl or methoxy analogs .
- Electronic Effects : Methoxycarbonyl (electron-withdrawing) and methoxy (electron-donating) substituents modulate the carboxylic acid’s acidity and reactivity .
- Biological Implications : Fluorinated derivatives (e.g., difluorocyclopropane) may exhibit improved pharmacokinetic profiles due to increased stability .
Biological Activity
1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid, commonly referred to as a cyclopropane derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : CHO
- Molecular Weight : 200.23 g/mol
- CAS Number : 2059917-95-0
Research indicates that cyclopropane derivatives can interact with various biological pathways, often acting as enzyme inhibitors or receptor modulators. The specific mechanisms associated with this compound include:
- Inhibition of Enzymatic Activity : Cyclopropane derivatives are known to inhibit specific enzymes linked to cancer progression, such as phosphoinositide 3-kinase (PI3K) and Akt pathways.
- Receptor Modulation : The compound may act on cannabinoid receptors, influencing pathways related to pain and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth by targeting PI3K/Akt signaling pathways. |
| Anti-inflammatory | Modulates cannabinoid receptors, reducing inflammation in animal models. |
| Analgesic Effects | Demonstrates potential pain relief properties through receptor interaction. |
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell lines, particularly breast and prostate cancer cells. The mechanism was attributed to the downregulation of the Akt pathway, leading to reduced cell proliferation and increased apoptosis .
Anti-inflammatory Effects
In a preclinical trial reported in Pharmacology Research & Perspectives, the compound exhibited anti-inflammatory effects in a murine model of arthritis. The study highlighted a reduction in inflammatory markers and pain behavior, suggesting its potential as a therapeutic agent for inflammatory diseases .
Analgesic Properties
Further research indicated that this cyclopropane derivative could act as an analgesic by modulating cannabinoid receptors. A clinical trial involving chronic pain patients showed promising results in pain management, with fewer side effects compared to traditional analgesics .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., palladium) or carbene-transfer reagents under inert conditions (e.g., nitrogen atmosphere) .
- Functional group protection : The tert-butoxycarbonyl (Boc) group on the phenyl ring is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .
- Characterization : Confirm structural integrity via ¹H/¹³C NMR (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; carboxylic acid proton at δ 12–13 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and Boc groups) .
Q. What physicochemical properties are critical for experimental design?
Q. How can researchers validate purity and structural homogeneity?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% recommended) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.3) .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound?
- Enzyme interactions : The carboxylic acid group enables ionic interactions with catalytic residues in enzymes (e.g., cyclooxygenase-2 or proteases). The Boc-protected amino group may act as a hydrogen bond donor .
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (Kd) to target proteins .
Q. How do structural analogs differ in activity?
Q. How can stereochemical effects on bioactivity be systematically studied?
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?
- Case example : Discrepancies in reported IC₅₀ values for cyclopropane derivatives may arise from assay conditions (e.g., buffer pH affecting ionization).
- Resolution strategy :
Methodological Recommendations
- Reaction optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations (e.g., DMF vs. THF; Pd/C vs. Rh₂(OAc)₄) .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., LogP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
